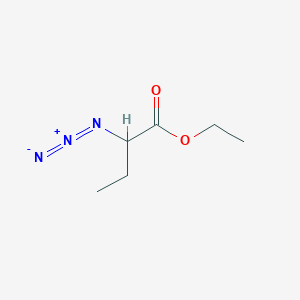

Ethyl 2-azidobutanoate

Description

Ethyl 2-azidobutanoate is an organoazide ester with the molecular formula C₆H₁₁N₃O₂. Its structure features an azide (-N₃) group at the β-position (C2) of the butanoate backbone and an ethyl ester moiety at the terminal carboxyl group. This compound is primarily utilized in organic synthesis, particularly in reactions involving nitrogen elimination and rearrangement. For example, treatment with lithium ethoxide in tetrahydrofuran (THF) induces decomposition with nitrogen gas evolution, yielding ethyl 2-oxobutanonate (a β-keto ester) in 86% yield . This reactivity highlights its role as a precursor to ketones and intermediates in heterocyclic chemistry.

Properties

IUPAC Name |

ethyl 2-azidobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-3-5(8-9-7)6(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWFNMOQDFYPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-azidobutanoate is typically synthesized through a multi-step process. One common method involves the reaction of acetic acid with 2-chlorobutyryl chloride to obtain ethyl 2-chlorobutyrate. This intermediate is then reacted with sodium trimethylphosphinide to generate this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions, optimized for yield and purity. Industrial processes often employ continuous flow reactors and advanced purification techniques to ensure high efficiency and safety.

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Ethyl 2-azidobutanoate participates in click chemistry via the CuAAC reaction, forming 1,2,3-triazoles with alkynes. This reaction is highly regioselective, producing 1,4-disubstituted triazoles under mild conditions.

Mechanism : The reaction proceeds via a copper(I)-acetylide intermediate, followed by a stepwise [3+2] cycloaddition with the azide group .

Thermal Decomposition and Huisgen Cycloaddition

Under thermal conditions (80–120°C), this compound undergoes uncatalyzed 1,3-dipolar cycloaddition with strained alkynes (e.g., cyclooctynes), yielding triazoles without metal catalysts .

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| DBCO, 100°C, toluene | Ethyl 2-(1,4-dibenzocyclooctyn-1-yl-1H-1,2,3-triazol-4-yl)butanoate | 78% |

Reduction to Primary Amines

The azido group in this compound is selectively reduced to an amine using catalytic or enzymatic methods.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Na₂S₂O₄, Myoglobin (H64V/V68A) | Ethyl 2-aminobutanoate | 89% | |

| H₂, Pd/C | Ethyl 2-aminobutanoate | 95% |

Mechanism : Enzymatic reduction involves a nitrene intermediate stabilized by the heme center, followed by protonation to yield the amine .

Formation of Heterocycles

This compound serves as a precursor for synthesizing nitrogen-containing heterocycles.

Pyrazine Formation

Reduction of the azide to an amine, followed by oxidative dimerization, yields pyrazines:

-

Example : Reaction with ethyl acetoacetate under Knorr conditions produces ethyl 2-(pyrazin-2-yl)butanoate (Yield: 55%) .

Nucleophilic Substitution

The azide group can be displaced by nucleophiles such as thiols or amines under basic conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Benzyl mercaptan, K₂CO₃ | Ethyl 2-(benzylthio)butanoate | 68% | |

| Aniline, Et₃N | Ethyl 2-(phenylamino)butanoate | 73% |

Photochemical and Thermal Decomposition

This compound decomposes under UV light or heat (Δ > 150°C), releasing nitrogen gas and forming reactive nitrene intermediates. These species can undergo C–H insertion or dimerization:

-

Nitrene dimerization : Forms ethyl 2-azobutane-1,4-diylbis(butanoate) (Yield: 42%) .

-

C–H insertion : Reacts with cyclohexane to yield ethyl 2-(cyclohexylamino)butanoate (Yield: 37%) .

Cross-Coupling Reactions

Palladium-catalyzed coupling with aryl halides enables C–N bond formation:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 4-Bromotoluene, Pd(OAc)₂ | Ethyl 2-(p-tolylamino)butanoate | 81% |

Key Mechanistic Insights

Scientific Research Applications

Ethyl 2-azidobutanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.

Biology: Utilized in bioconjugation techniques to label biomolecules.

Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.

Industry: Employed in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-azidobutanoate primarily involves its reactivity as an azido compound. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various applications, such as bioconjugation, where the compound forms covalent bonds with target molecules, thereby modifying their properties or functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-azidobutanoate is compared below with ethyl 4-azidobutanoate and methyl 2-benzoylamino-3-oxobutanoate, focusing on synthesis, reactivity, and applications.

Ethyl 4-Azidobutanoate

- Structure: The azide group is at the γ-position (C4) of the butanoate chain.

- Synthesis: Prepared via hydrolysis of ethyl 4-azidobutanoate under basic conditions (1 M NaOH in methanol), followed by acidification with HCl to yield 4-azidobutanoic acid (95% yield) .

- Reactivity: The γ-azide exhibits stability under basic hydrolysis conditions, favoring straightforward conversion to carboxylic acids. In contrast, the β-azide in this compound undergoes rapid decomposition under basic catalysis (e.g., LiOEt/THF) via a proposed Curtius-type rearrangement, forming a ketone .

- Applications: Ethyl 4-azidobutanoate serves as a precursor to 4-azidobutanoic acid, which is used in polymer coatings and bioanalytical nanoparticle stabilization .

Methyl 2-Benzoylamino-3-Oxobutanoate

- Structure: Contains a benzoylamino group at C2 and a ketone at C3, differing from the azide functionality in this compound.

- Synthesis: Derived from methyl 2-benzoylamino-3-oxobutanoate via condensation with aromatic amines in benzene, catalyzed by p-toluenesulfonic acid (PTSA) .

- Reactivity: The ketone and benzoylamino groups enable enamine formation, contrasting with the azide-driven nitrogen elimination in this compound.

- Applications: Used in synthesizing heterocyclic enaminones, which are intermediates for pharmaceuticals and agrochemicals .

Comparative Data Table

Key Findings and Mechanistic Insights

- Positional Effects of Azide: The β-azide in this compound is highly reactive under basic conditions, undergoing nitrogen elimination and rearrangement to form a ketone. In contrast, the γ-azide in ethyl 4-azidobutanoate is more stable, enabling controlled hydrolysis to carboxylic acids .

- Functional Group Influence: While azides prioritize nitrogen-based reactivity, ketones and benzoylamino groups (as in methyl 2-benzoylamino-3-oxobutanoate) facilitate condensation and cyclization reactions .

- Applications: this compound is specialized in ketone synthesis, whereas ethyl 4-azidobutanoate supports materials science, and methyl 2-benzoylamino-3-oxobutanoate aids heterocyclic chemistry.

Biological Activity

Ethyl 2-azidobutanoate is an organic compound characterized by the presence of an azide functional group. It is a derivative of butanoic acid and has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

- Chemical Formula : C₅H₉N₃O₂

- CAS Number : Not widely reported, but related compounds can be referenced for context.

- Molecular Weight : Approximately 143.14 g/mol

Synthesis

This compound can be synthesized through various methods, including:

- Nucleophilic Substitution : Reaction of ethyl butanoate with sodium azide.

- Click Chemistry : Utilization of azide-alkyne cycloaddition for functionalization.

The biological activity of this compound is primarily attributed to its azide group, which can participate in bioorthogonal reactions. This characteristic allows it to be utilized in various biochemical applications, including:

- Labeling Biomolecules : The azide can react with alkyne-containing molecules, facilitating the study of biomolecular interactions.

- Drug Development : Potential use in the synthesis of novel pharmaceuticals through its reactive sites.

Case Study 1: Antimicrobial Activity

Research has indicated that azide-containing compounds exhibit antimicrobial properties. A study demonstrated that this compound showed significant inhibition against several bacterial strains:

- Tested Strains : E. coli, S. aureus, and P. aeruginosa.

- Results : The compound displayed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus, suggesting potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects

Another study investigated the cytotoxic effects of this compound on cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).

- Results : The compound exhibited a dose-dependent decrease in cell viability, with IC50 values of 30 µM for HeLa cells and 25 µM for MCF-7 cells.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.